N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-14(12-6-2-3-7-13(12)18-10)15(19)16(20)17-9-11-5-4-8-21-11/h2-8,18H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRMXBUXGSABIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known by its CAS number 1052411-88-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 290.8 g/mol. Its structure includes a furan ring and an indole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The indole component can engage with various enzymes and receptors, potentially modulating their activity. The furan ring enhances binding affinity through π-π stacking interactions, which are crucial for the compound's efficacy in biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. A screening assay revealed that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for both bacterial strains.
Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on ovarian cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptosis via the intrinsic pathway.
Study 2: Antimicrobial Activity Assessment
Another research project focused on assessing the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that this compound exhibited potent antibacterial activity, particularly against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(furan-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-methylindole derivatives and activated oxoacetamide intermediates. For example, a common approach involves reacting 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid with furan-2-ylmethylamine in the presence of coupling agents like EDCI/HOBt. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical to achieving high yields. Parallel purification via column chromatography and characterization by -NMR and LC-MS are recommended to confirm purity and structure .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the 3D structure, confirming bond angles, hydrogen bonding, and π-π stacking interactions. For example, similar indole derivatives exhibit planar indole rings and intermolecular hydrogen bonds between the oxoacetamide group and adjacent molecules .
- NMR spectroscopy : - and -NMR are used to verify substituent positions. The furan methylene group typically appears as a doublet at δ 4.5–5.0 ppm, while the indole NH proton resonates near δ 10.5 ppm .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Conduct in vitro cytotoxicity assays using cancer cell lines (e.g., HepG2, MCF7, or HeLa) via MTT or SRB assays. IC values are calculated after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and normalization to vehicle-treated cells are essential. For example, structurally similar compounds showed IC values of 10–50 μM in HepG2 cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?
- Methodological Answer :
- Substituent modification : Introduce electron-withdrawing groups (e.g., halogens) at the indole 5-position to enhance cytotoxicity. For instance, fluorinated analogs demonstrated improved potency due to increased metabolic stability .
- Side-chain variation : Replace the furan-2-ylmethyl group with adamantane or cyclohexyl moieties to assess effects on lipophilicity and target binding. Adamantane-substituted derivatives showed enhanced caspase-8 activation in apoptosis assays .
- Pharmacophore modeling : Use tools like Schrödinger’s Maestro to identify critical hydrogen-bond acceptors (e.g., oxoacetamide oxygen) and hydrophobic regions (indole ring) for EGFR or kinase inhibition .
Q. What mechanistic insights explain this compound’s cytotoxicity in cancer cells?
- Methodological Answer :
- Apoptosis assays : Perform Western blotting to detect cleavage of PARP and caspases. For example, compound 5r (a structural analog) induced caspase-8 and caspase-3 activation but not caspase-9, indicating extrinsic apoptosis pathway involvement .
- ROS generation : Measure reactive oxygen species (ROS) using DCFH-DA probes. Elevated ROS levels may correlate with mitochondrial membrane depolarization, assessed via JC-1 staining .
Q. How can computational methods predict this compound’s binding to therapeutic targets?
- Methodological Answer :
- Molecular docking : Dock the compound into EGFR (PDB ID: 1M17) using AutoDock Vina. Focus on interactions with the ATP-binding pocket, such as hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
